

A Technical Guide to the Solubility of Tiglic Acid in Organic Solvents

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **tiglic acid** in various organic solvents. **Tiglic acid**, systematically known as (2E)-2-methylbut-2-enoic acid, is a monocarboxylic unsaturated organic acid found in croton oil and several other natural products. Its solubility is a critical parameter in various applications, including pharmaceutical formulations, fragrance manufacturing, and organic synthesis. This document consolidates available quantitative and qualitative solubility data, details a standard experimental protocol for solubility determination, and offers a logical workflow for solvent selection.

Quantitative and Qualitative Solubility Data

The solubility of **tiglic acid** varies across different solvents, influenced by factors such as polarity, temperature, and the potential for hydrogen bonding. While **tiglic acid** is known to be soluble in a range of common organic solvents, specific quantitative data in publicly accessible literature is limited for many of them.[1][2] The following table summarizes the available data.



Solvent/System	Temperature	Solubility	Notes
Dimethyl Sulfoxide (DMSO)	Room Temp.	100 mg/mL	Requires sonication to achieve.[3]
Dimethyl Sulfoxide (DMSO)	Room Temp.	20 mg/mL	
Water (H ₂ O)	Room Temp.	5 mg/mL	Requires sonication. [3]
Phosphate-Buffered Saline (PBS)	54°C	15 mg/mL	Requires sonication and heating.[3]
10% DMSO / 40% PEG300 / 5% Tween- 80 / 45% Saline	Room Temp.	≥ 2.5 mg/mL	A common vehicle for in vivo studies.
10% DMSO / 90% (20% SBE-β-CD in saline)	Room Temp.	≥ 2.5 mg/mL	A common vehicle for in vivo studies.
10% DMSO / 90% Corn Oil	Room Temp.	≥ 2.5 mg/mL	A common vehicle for in vivo studies.
Ethanol	Not Specified	Soluble	[2][4]
Ether	Not Specified	Soluble	[2][4]
Acetone	Not Specified	Soluble	[1]
Chloroform	Not Specified	Soluble	[1]
Dichloromethane	Not Specified	Soluble	[1]
Ethyl Acetate	Not Specified	Soluble	[1]
Hot Water	Not Specified	Freely Soluble	[4]
Cold Water	Not Specified	Sparingly Soluble	[4]

Note: Discrepancies in reported solubility values (e.g., for DMSO) may arise from differences in experimental conditions, such as the use of hygroscopic DMSO versus newly opened



containers, or kinetic versus thermodynamic measurement techniques.

Experimental Protocol: Thermodynamic Solubility Determination

For researchers needing to determine precise solubility values, the shake-flask method is the gold-standard for establishing thermodynamic equilibrium solubility. The following protocol outlines a generalized procedure for determining the solubility of **tiglic acid**.

Principle

An excess amount of the solid solute (**tiglic acid**) is agitated in a specific solvent at a constant temperature for a sufficient period to allow the solution to reach equilibrium. After equilibrium is achieved, the undissolved solid is removed, and the concentration of the dissolved solute in the supernatant is quantified using a suitable analytical method.

Materials and Equipment

- Tiglic Acid (solid, high purity)
- Solvent of interest (analytical grade)
- Scintillation vials or flasks with screw caps
- Orbital shaker with temperature control (or a constant temperature water bath)
- Centrifuge
- Syringe filters (e.g., 0.22 μm PTFE or nylon)
- Volumetric flasks and pipettes
- Analytical balance
- Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

Procedure

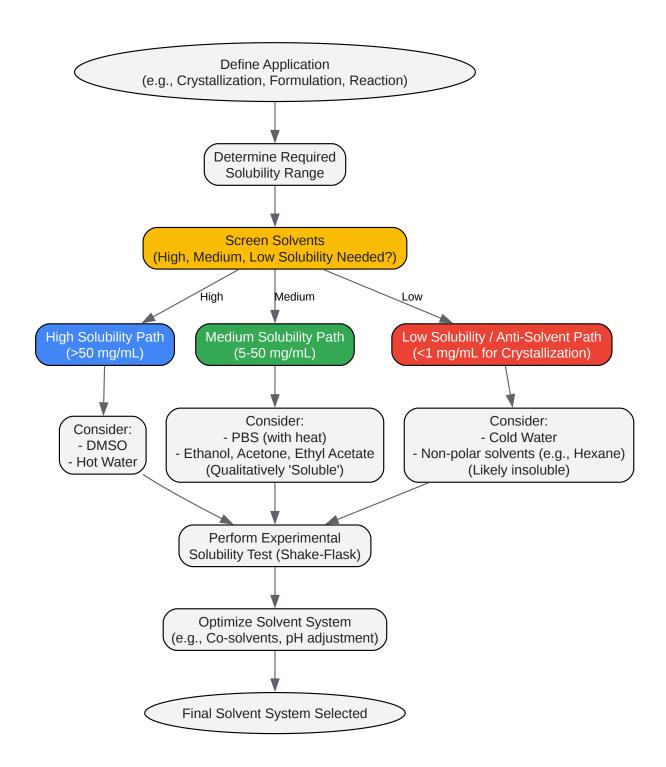


- Preparation: Add an excess amount of solid tiglic acid to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
- Solvent Addition: Accurately add a known volume or mass of the desired solvent to each vial.
- Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The required time may need to be determined empirically.
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to let the excess solid settle. To ensure complete separation of the solid phase, centrifuge the vials.
- Sampling: Carefully withdraw an aliquot of the clear supernatant. To prevent any undissolved
 microparticles from being transferred, pass the aliquot through a syringe filter into a clean
 vial.
- Dilution: Accurately dilute the filtered supernatant with an appropriate solvent to a concentration that falls within the linear range of the chosen analytical method.
- Quantification: Analyze the diluted samples using a calibrated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λ_max or HPLC with a standard curve) to determine the concentration of tiglic acid.
- Calculation: Calculate the solubility from the measured concentration, accounting for the dilution factor. Express the results in appropriate units (e.g., mg/mL, g/100mL, or mol/L).

Visualization of Solvent Selection Workflow

The selection of an appropriate solvent is a critical step in research and development. The following diagram illustrates a logical workflow for choosing a solvent for **tiglic acid** based on the intended application and required solubility.





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Caption: Logical workflow for selecting a solvent for **tiglic acid**.



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